Einecs 239-414-3 Einecs 239-414-3
Brand Name: Vulcanchem
CAS No.: 15394-93-1
VCID: VC21068117
InChI: InChI=1S/C16H12ClN5O4/c1-9-14(16(24)21(20-9)11-5-3-2-4-6-11)19-18-12-7-10(17)8-13(15(12)23)22(25)26/h2-8,14,23H,1H3
SMILES: CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl)C3=CC=CC=C3
Molecular Formula: C16H12ClN5O4
Molecular Weight: 373.75 g/mol

Einecs 239-414-3

CAS No.: 15394-93-1

Cat. No.: VC21068117

Molecular Formula: C16H12ClN5O4

Molecular Weight: 373.75 g/mol

* For research use only. Not for human or veterinary use.

Einecs 239-414-3 - 15394-93-1

CAS No. 15394-93-1
Molecular Formula C16H12ClN5O4
Molecular Weight 373.75 g/mol
IUPAC Name 4-[(5-chloro-2-hydroxy-3-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one
Standard InChI InChI=1S/C16H12ClN5O4/c1-9-14(16(24)21(20-9)11-5-3-2-4-6-11)19-18-12-7-10(17)8-13(15(12)23)22(25)26/h2-8,14,23H,1H3
Standard InChI Key OJTGJINHHPXTJI-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl)C3=CC=CC=C3
Canonical SMILES CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)C3=CC=CC=C3

Chemical Identity and Structural Properties

Einecs 239-414-3 corresponds to a specific chemical entity with distinct molecular characteristics that determine its physical properties and potential applications. The chemical is formally identified through multiple standardized nomenclature systems.

Basic Identification Parameters

The compound is precisely identified through several chemical identifiers, providing a comprehensive framework for its recognition across chemical databases and regulatory systems:

ParameterValue
Einecs Number239-414-3
CAS Number15394-93-1
Molecular FormulaC16H12ClN5O4
Molecular Weight373.75 g/mol
IUPAC Name4-[(5-chloro-2-hydroxy-3-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one
PubChem Compound ID135853497

This chemical identifiers table establishes the fundamental parameters necessary for accurate tracking and identification of the compound in research, commercial, and regulatory contexts.

Structural Representations

The molecular structure of Einecs 239-414-3 can be expressed through several standardized chemical notations that provide insights into its atomic arrangement and bonding patterns:

Notation TypeRepresentation
Standard InChIInChI=1S/C16H12ClN5O4/c1-9-14(16(24)21(20-9)11-5-3-2-4-6-11)19-18-12-7-10(17)8-13(15(12)23)22(25)26/h2-8,14,23H,1H3
Standard InChIKeyOJTGJINHHPXTJI-UHFFFAOYSA-N
SMILESCC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)N+[O-])Cl)C3=CC=CC=C3
Canonical SMILESCC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)Cl)N+[O-])O)C3=CC=CC=C3

These structural notations provide chemical specialists with precise information about the compound's molecular architecture, enabling detailed analysis of its potential reactivity and properties.

Regulatory Framework and Classification

Einecs 239-414-3 exists within a specific regulatory context that governs its production, distribution, and usage within the European market and potentially worldwide.

EINECS Registration Overview

The European Inventory of Existing Commercial Chemical Substances (EINECS) represents a foundational component of European chemical regulation. Substances listed in EINECS, including number 239-414-3, are considered "phase-in substances" under the REACH Regulation, which has important implications for registration requirements and regulatory compliance .

EINECS was established by the European Commission through the application of Article 13 of Directive 67/548/EEC (as amended by Directive 79/831/EEC) and according to the detailed provisions outlined in Commission Decision 81/437/EEC . This inventory effectively established a baseline of chemical substances present in the European market during a specific timeframe, creating a regulatory distinction between existing and new substances.

REACH Implications

Under the Registration, Evaluation, Authorization and Restriction of Chemicals (REACH) regulation, substances listed in EINECS follow specific regulatory pathways:

  • The substance is considered a "phase-in substance," which affected registration deadlines during REACH implementation

  • Manufacturers or importers producing or importing more than one ton annually are required to register the substance with the European Chemicals Agency (ECHA)

  • The final REACH deadline for phase-in substances, including Einecs 239-414-3, was reached on May 31, 2018

The registration involves providing comprehensive safety data, exposure scenarios, and risk management measures to ensure the safe use of the chemical throughout its lifecycle.

Chemical Structure and Properties

The molecular structure of Einecs 239-414-3 features several functional groups that contribute to its chemical behavior and potential applications.

Functional Group Analysis

Examination of the chemical structure reveals the presence of:

  • An azo group (-N=N-), which forms a diazenyl bridge between aromatic components

  • A chloro substituent, providing halogen functionality

  • A nitro group, which typically contributes to reactivity and color properties

  • Hydroxyl functionality, contributing to potential hydrogen bonding

  • A pyrazolone ring system, which is common in certain dyes and pharmaceutical compounds

These structural features suggest that this compound may exhibit properties typical of azo dyes or colorants, given the presence of extended conjugation and electron-withdrawing/donating groups that typically contribute to color absorption and emission properties.

Physical Properties

While specific experimental data on physical properties is limited in the provided sources, the molecular structure allows for prediction of certain characteristics:

  • The molecular weight of 373.75 g/mol places it in the medium range for organic compounds

  • The presence of both polar functional groups (hydroxyl, nitro) and nonpolar regions suggests moderate solubility characteristics

  • The aromatic and heterocyclic ring systems likely contribute to thermal stability

Research Context and Further Studies

Research Applications

As a compound with a defined structure and registration history, Einecs 239-414-3 may serve several functions in research contexts:

  • As a reference standard for analytical chemistry

  • As a starting material or intermediate in organic synthesis

  • In structure-activity relationship studies for similarly structured compounds

Analytical Methods

For identification and quantification of this compound, several analytical techniques would likely be appropriate:

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry (MS)

  • UV-Visible Spectroscopy, particularly relevant due to the chromophoric groups present in the structure

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation

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